molecular formula C14H10N2O3 B2938696 4-(Benzyloxy)-3-nitrobenzonitrile CAS No. 142247-72-1

4-(Benzyloxy)-3-nitrobenzonitrile

Cat. No.: B2938696
CAS No.: 142247-72-1
M. Wt: 254.245
InChI Key: BTSSIVDGWYWPCP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a benzyloxy group at the 4-position, a nitro group at the 3-position, and a nitrile group at the 1-position

Preparation Methods

The synthesis of 4-(Benzyloxy)-3-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of 4-(benzyloxy)benzonitrile to introduce the nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the benzyloxylation of 3-nitrobenzonitrile using benzyl chloride in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

4-(Benzyloxy)-3-nitrobenzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(benzyloxy)-3-aminobenzonitrile, while oxidation of the benzyloxy group results in 4-(benzoyloxy)-3-nitrobenzonitrile.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-nitrobenzonitrile depends on its chemical structure and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In biological systems, the nitro group can interact with cellular components, leading to oxidative stress and potential antimicrobial effects . The benzyloxy group can also participate in various interactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

4-(Benzyloxy)-3-nitrobenzonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-nitro-4-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-12-6-7-14(13(8-12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSSIVDGWYWPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-nitro-4-hydroxybenzonitrile (10 g, 61 mmol) in a mixture of 40 mL of dimethylformamide and 100 mL of acetonitrile was stirred as anhydrous potassium carbonate (10.1 g, 73.2 mmol) and benzyl bromide (10.4 g, 61 mmol) were added. The reaction was heated at 60° C. for about 4 h. The reaction was filtered and the solid was washed with ethyl acetate. The filtrate was washed with water. The organic layers were washed with water and brine, dried and concentrated. The solid was recrystallized from acetone/hexane to give 14 g (90%) of 3-nitro-4-(benzyloxy)benzonitrile, as a white solid.
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